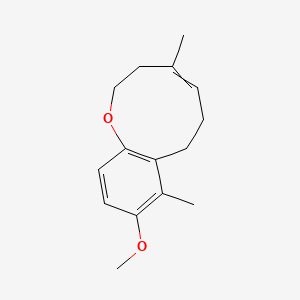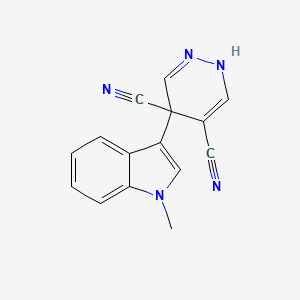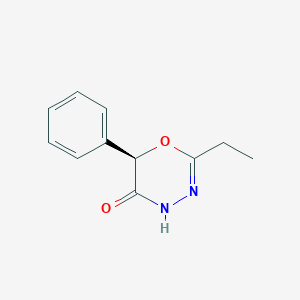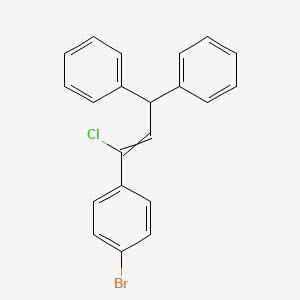
1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene is an organic compound that belongs to the class of aryl halides. This compound features a benzene ring substituted with a bromine atom at the 1-position and a 1-chloro-3,3-diphenylprop-1-enyl group at the 4-position. The presence of both bromine and chlorine atoms, along with the diphenylprop-1-enyl group, makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene can be achieved through several synthetic routes. . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alcohols.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki or Sonogashira coupling, to form biaryl compounds or other complex structures.
Scientific Research Applications
1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry: It is employed in the production of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups, such as bromine and chlorine, enhances its reactivity in nucleophilic substitution reactions. The compound can also participate in radical addition reactions under specific conditions .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene include:
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
These compounds share the presence of bromine and chlorine atoms on a benzene ring but differ in the position of substitution and the presence of additional functional groups. The unique structure of this compound, with its diphenylprop-1-enyl group, distinguishes it from these simpler aryl halides.
Properties
Molecular Formula |
C21H16BrCl |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
1-bromo-4-(1-chloro-3,3-diphenylprop-1-enyl)benzene |
InChI |
InChI=1S/C21H16BrCl/c22-19-13-11-18(12-14-19)21(23)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H |
InChI Key |
SPZJKLBBXMBNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=C(C2=CC=C(C=C2)Br)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


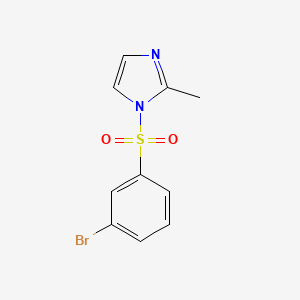
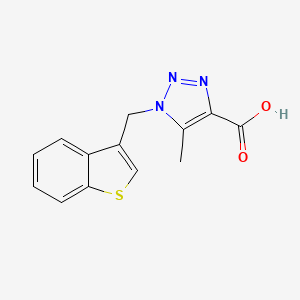
![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)
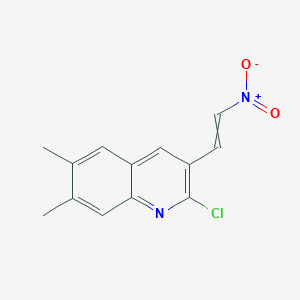
![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
![4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12632136.png)
![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12632143.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)](/img/structure/B12632151.png)
![N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea](/img/structure/B12632152.png)
![N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12632159.png)

